1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide
Description
Properties
Molecular Formula |
C15H18NO3PS |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-diphenylphosphoryl-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C15H18NO3PS/c1-16(2)21(18,19)13-20(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI Key |
KXXXGIAAPGKJPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Procedure Summary
- React styrene or substituted styrenes with diphenylphosphine oxide in the presence of Mn(OAc)3 and acetic acid at 50°C.
- The reaction proceeds via phosphorus-centered radicals adding to the alkene, followed by oxidation to carbocation intermediates.
- Subsequent nucleophilic attack and deprotonation yield acetoxyphosphorylation products.
Relevance
By analogy, sulfonamide substrates bearing alkene functionalities could be phosphorylated using similar radical pathways to afford diphenylphosphoryl derivatives.
| Parameter | Condition/Result |
|---|---|
| Oxidant | Mn(OAc)3 |
| Temperature | 50°C |
| Reaction time | ~30 minutes |
| Yield range | Moderate to good (up to 68%) |
| Solvent | Acetic acid |
| Mechanism | Radical addition, carbocation intermediate |
This method emphasizes mild reaction conditions and straightforward manipulation, which are advantageous for sensitive sulfonamide substrates.
Quaternization and Phosphonium Salt Formation
Diphenylphosphoryl compounds can also be synthesized via quaternization of tertiary diphenylphosphines with alkyl or aryl halides, followed by oxidation. This two-step approach is well-documented for aryldiphenylphosphine oxides and may be adapted for sulfonamide derivatives.
Key Points
- Tertiary diphenylphosphines react with alkyl halides to form phosphonium salts.
- Subsequent oxidation yields diphenylphosphoryl compounds.
- Column chromatography and drying at elevated temperature (110°C) purify the product.
| Step | Description | Yield (%) |
|---|---|---|
| Quaternization | Diphenylphosphine + alkyl halide, reflux | 86–90 |
| Oxidation | Conversion to phosphoryl compound | High purity achieved |
NMR and HRMS data confirm the structure and purity of the final products.
One-Pot Synthesis Using Sodium and Diphenyl Phosphine Chloride
A patented one-pot method for related diphenylphosphoryl compounds involves:
- Reacting sodium with ethanol to generate sodium ethoxide.
- Adding diphenyl phosphine chloride and an acyl chloride (e.g., 2,4,6-trimethylbenzoyl chloride) at controlled temperature.
- Stirring for several hours to complete reaction.
- Workup includes aqueous extraction, pH adjustment, crystallization, and drying.
This method is characterized by:
- Reduced number of steps.
- High yield.
- Simple operation.
- Cost-effectiveness.
Though specifically described for 2,4,6-trimethylbenzoyl-diphenylphosphine oxide, the approach can be adapted for synthesizing diphenylphosphoryl sulfonamides by replacing the acyl chloride with a suitable sulfonyl chloride derivative.
| Step | Condition/Description |
|---|---|
| Sodium + Ethanol | Stir 2–7 h at specified temperature |
| Addition of Chlorides | Diphenyl phosphine chloride + sulfonyl chloride, 5–10 h reaction |
| Workup | Water addition, pH adjustment, crystallization |
| Outcome | High yield, pure product |
The method's scalability and efficiency make it attractive for industrial synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Radical Acetoxyphosphorylation | Diphenylphosphine oxide, Mn(OAc)3 | 50°C, acetic acid, ~30 min | Mild, straightforward, no additives | Moderate yields, substrate scope |
| Quaternization + Oxidation | Tertiary diphenylphosphines, alkyl halides | Reflux, chromatography, drying | High purity, well-characterized | Multi-step, requires purification |
| One-Pot Sodium/Ethanol Method | Sodium, ethanol, diphenyl phosphine chloride, sulfonyl chloride | Controlled temp, 5–10 h reaction | High yield, cost-effective, scalable | Requires careful temperature control |
Research Findings and Analytical Data
- NMR spectroscopy (1H, 13C, 31P) is essential for confirming the structure of the phosphoryl and sulfonamide groups.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Reaction yields vary depending on substrate electronic effects; electron-donating groups generally favor higher yields in radical methods.
- Reaction times and temperatures are optimized for each method to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine oxides.
Scientific Research Applications
Catalytic Applications
1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide has been employed as a catalyst in several organic reactions. Its phosphine oxide moiety allows it to facilitate various transformations, including:
- Phosphinylation Reactions : The compound acts as a catalyst in the enantioselective phosphinylation of substrates, enabling the formation of chiral phosphine oxides. This is particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial .
- Addition Reactions : It has been utilized in copper-catalyzed addition reactions involving Grignard reagents, providing a straightforward method for synthesizing complex molecules from simpler precursors .
Pharmaceutical Applications
Due to its sulfonamide structure, this compound may exhibit biological activities that are being explored for potential therapeutic applications. Some research highlights include:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties, and derivatives like 1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide may contribute to this field through novel mechanisms of action.
- Drug Development : The compound's ability to modulate biological pathways makes it a candidate for further investigation in drug development, particularly in targeting specific receptors or enzymes involved in disease processes.
Material Science
The unique properties of 1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide also lend themselves to applications in material science:
- Polymer Chemistry : Its functional groups can be utilized to modify polymer properties or to create new polymeric materials with enhanced functionalities.
- Synthesis of Functionalized Materials : The compound can serve as a precursor for synthesizing materials with specific electronic or optical properties, which are important in developing advanced materials for electronics or photonics.
Case Study 1: Enantioselective Phosphinylation
A recent study demonstrated the use of 1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide as a catalyst for the enantioselective phosphinylation of 3,4-dihydroisoquinolines. The reaction yielded chiral α-amino diarylphosphine oxides with high enantiomeric excess (ee) values, showcasing the compound's effectiveness in asymmetric catalysis .
Case Study 2: Copper-Catalyzed Addition Reactions
In another research effort, this compound facilitated copper-catalyzed addition reactions involving Grignard reagents and indole-derived vinylogous imines. The results indicated that the use of this sulfonamide derivative significantly improved reaction yields and selectivity, highlighting its potential utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes or receptors. The sulfonamide moiety can act as a nucleophile, participating in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The diphenylphosphoryl group distinguishes this compound from simpler sulfonamides. For instance:
- N,N-Dimethylmethanesulfonamide (CH₃S(=O)₂NMe₂): Lacks the phosphoryl group, leading to lower steric hindrance and reduced capacity for metal coordination.
- 1-Bromo-N,N-dimethylmethanesulfonamide : The bromo substituent introduces electrophilicity, enabling nucleophilic substitution reactions, unlike the phosphoryl group, which prioritizes coordination chemistry .
- Ferrocenyl derivatives (e.g., 1-((1S,4S,E)-ferrocenylmethylene)-N,N-dimethylmethanesulfonamide): Incorporate organometallic ferrocene moieties, imparting redox activity and distinct electronic properties compared to the phosphoryl group’s coordination capabilities .
Table 1: Structural and Electronic Properties
Physical Properties
- Molecular Weight and Melting Points : The diphenylphosphoryl group increases molecular weight (~395 g/mol) compared to simpler sulfonamides (e.g., N,N-dimethylmethanesulfonamide: 139 g/mol ). This contributes to higher melting points and reduced volatility.
- Spectroscopic Data: The ¹H NMR of phosphorylated sulfonamides shows distinct aromatic proton signals (δ 7.2–7.8 ppm for phenyl groups) absent in non-aromatic analogs. For example, 1-((1S,2R,4S,E)-ferrocenylmethylene) derivatives exhibit cyclopentadienyl proton signals at δ 4.0–4.3 ppm , whereas the target compound’s spectrum is dominated by phenyl resonances.
Table 2: Physical and Spectroscopic Data
Biological Activity
1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide (commonly referred to as DPMS) is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article aims to explore the various aspects of its biological activity, including mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.
DPMS is synthesized through the reaction of diphenylphosphine chloride with N,N-dimethylmethanesulfonamide in the presence of a base like triethylamine. This process can be optimized for yield and purity using advanced techniques such as continuous flow reactors. The compound features a phosphoryl group that enhances its reactivity and interaction with biological targets.
The biological activity of DPMS is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phosphoryl group can engage in hydrogen bonding and electrostatic interactions , which are crucial for modulating enzyme activity or receptor functions. The sulfonamide moiety also acts as a nucleophile, participating in various biochemical pathways that can influence cellular processes.
Biological Applications
DPMS has been employed in several areas of scientific research:
- Enzyme Mechanisms : It serves as a probe for studying enzyme mechanisms, particularly those involving phosphoramide linkages.
- Biochemical Pathways : The compound's unique structure allows it to participate in biochemical pathways, making it useful for investigating metabolic processes.
- Specialty Chemicals : In industry, DPMS is utilized as an intermediate in the synthesis of more complex molecules, enhancing its commercial value .
Case Studies
Recent studies have highlighted the potential applications of DPMS in various therapeutic contexts:
- Antioxidant Properties : Research indicates that compounds similar to DPMS exhibit antioxidant activities that can protect cells from oxidative stress. This property may enhance the therapeutic efficacy of other agents when used in combination therapies .
- Enzyme Inhibition : DPMS has shown promise in inhibiting specific enzymes involved in metabolic disorders, suggesting its potential role as a therapeutic agent in managing conditions like diabetes .
- Pharmaceutical Development : Ongoing investigations are exploring the use of DPMS in developing pharmaceutical compositions aimed at targeting specific diseases through its unique chemical interactions .
Comparative Analysis
To better understand the uniqueness of DPMS, it is helpful to compare it with similar compounds:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| Diphenylphosphine | Organophosphorus compound | Similar reactivity without sulfonamide group |
| Diphenylphosphoryl azide | Phosphoryl azide | Different reactivity patterns due to azide presence |
| N,N-Dimethylmethanesulfonamide | Sulfonamide | Lacks phosphoryl functionality |
DPMS stands out due to its combination of both diphenylphosphoryl and sulfonamide groups, which confers distinct chemical properties and enhances its versatility in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
